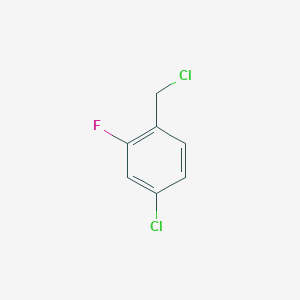

4-Chloro-1-(chloromethyl)-2-fluorobenzene

Vue d'ensemble

Description

4-Chloro-1-(chloromethyl)-2-fluorobenzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a chloromethyl group at the 1-position, and a fluorine atom at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(chloromethyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzeneFinally, the fluorine atom is introduced via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-1-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles like bromine or nitro groups.

Oxidation and reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic aromatic substitution: Reagents such as bromine in the presence of iron(III) bromide or nitric acid in sulfuric acid are typical.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Nucleophilic substitution: Formation of substituted benzyl derivatives.

Electrophilic aromatic substitution: Formation of multi-substituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or toluene derivatives.

Applications De Recherche Scientifique

4-Chloro-1-(chloromethyl)-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-Chloro-1-(chloromethyl)-2-fluorobenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function or DNA structure. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-1-(chloromethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.

4-Fluoro-1-(chloromethyl)benzene: Lacks the chlorine atom at the 4-position, affecting its chemical behavior.

2-Chloro-1-(chloromethyl)-4-fluorobenzene:

Uniqueness

4-Chloro-1-(chloromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Activité Biologique

4-Chloro-1-(chloromethyl)-2-fluorobenzene is an aromatic compound characterized by its molecular formula . This compound features a chlorine atom at the 4-position, a chloromethyl group at the 1-position, and a fluorine atom at the 2-position of the benzene ring. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both organic synthesis and biological research.

The compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Electrophilic Aromatic Substitution : The benzene ring can further react with electrophiles like bromine or nitro groups.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to hydrocarbons.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect their function. The presence of the fluorine atom also influences the compound’s electronic properties, enhancing its reactivity and interactions with various molecular targets .

Toxicological Studies

Several studies have evaluated the toxicological profile of this compound:

- Acute Toxicity : In animal studies, the compound exhibited varying levels of toxicity depending on the route of exposure. For instance, inhalation studies in rats indicated an LC50 value greater than 1.140 mg/L, while dermal exposure resulted in LD50 values exceeding 2,000 mg/kg body weight .

- Skin Irritation : The compound has been shown to cause skin irritation characterized by erythema and edema upon dermal application .

- Carcinogenicity Tests : In a series of short-term tests for carcinogenicity, this compound demonstrated biological activity in assays such as the Salmonella/microsome assay and DNA repair assays without requiring metabolic activation from liver S9 fractions .

Summary of Toxicological Findings

| Study Type | Result | Reference |

|---|---|---|

| Acute Inhalation (Rats) | LC50 > 1.140 mg/L | |

| Dermal Toxicity (Rats) | LD50 > 2,000 mg/kg | |

| Skin Irritation | Erythema, edema observed | |

| Carcinogenicity (Various) | Active in multiple assays |

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its potential as an intermediate in synthesizing pharmaceuticals is significant due to its ability to modify biomolecules.

- Agrochemical Synthesis : The compound is also explored for its role in creating agrochemicals with specific biological activities.

- Material Science : Its unique properties make it suitable for producing specialty chemicals and materials.

Case Studies

Recent research has highlighted the compound's potential in drug development. For example, studies have focused on its interactions with specific protein targets that could lead to new therapeutic agents. Additionally, its role as an intermediate in synthesizing biologically active compounds has been documented extensively.

Propriétés

IUPAC Name |

4-chloro-1-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGAVHMLDNAXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564952 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87417-71-8 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.